![molecular formula C19H23N3O2S B2546147 5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole CAS No. 860649-90-7](/img/structure/B2546147.png)
5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole" is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features, such as the thiazole ring, the cyclohexylamino group, and the carbonyl functional groups. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of thiazole derivatives is well-documented in the literature. For instance, the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of a base such as KOH can lead to the formation of 4-methylthio-5-acylthiazoles . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions that would introduce the cyclohexylamino and carbonyl functional groups in the desired positions on the thiazole ring.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. The electronic distribution within such rings often leads to polarization, where the oxygen atom carries a partial negative charge and the nitrogen atom carries a partial positive charge . This polarization can influence the reactivity and interactions of the molecule, such as hydrogen bonding and the ability to form various supramolecular structures.
Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions. For example, they can react with various reagents to afford different heterocyclic compounds, such as oxadiazole, pyrazole, isoxazole, pyrimidine, and pyridazine derivatives . The specific reactivity of "this compound" would depend on the substituents present on the thiazole ring and the surrounding functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For instance, the presence of a cyclohexylamino group can affect the compound's solubility, boiling point, and melting point. The intramolecular and intermolecular hydrogen bonding, as seen in related compounds, can also influence the compound's physical state and its behavior in different solvents . The antimicrobial activity of some thiazole derivatives suggests potential biological applications, which could be explored for the compound as well .
Applications De Recherche Scientifique
Anticancer Applications
A study highlights the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives, incorporating the thiazole moiety, as potent anticancer agents. These compounds were tested in vitro for their anticancer activity against Hepatocellular carcinoma cell lines (HepG-2), with some derivatives showing significant inhibitory effects (Gomha et al., 2017) Gomha, S. M., Abdelaziz, Mohamad R., Kheder, N. A., Abdel‐aziz, Hassan M., Alterary, S., & Mabkhot, Y. (2017). A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. Chemistry Central Journal, 11..
Antimicrobial Applications
Another area of application for thiazole derivatives is in the development of antimicrobial agents. The synthesis and reactions of various thiazole derivatives have been explored, with some compounds being screened for their antimicrobial activity and showing promising results (Khalil et al., 2000) Khalil, Z. H., Yanni, A. S., Gaber, A. M., & Abdel-Mohsen, Shawkat A. (2000). SYNTHESIS AND REACTIONS OF SOME NEW 5-CARBONYL(4-AMINO-3-CYANO-2-SUBSTITUTED THIOPHENE-5-YL)-8-HYDROXYQUINOLINE (PART II). SYNTHESIS OF THIAZOLE; ISOXAZOLE; PYRAZOLE, PYRIMIDINE AND PYRIDAZINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS. Phosphorus, Sulfur, and Silicon and the Related Elements, 166, 57-69..
Propriétés
IUPAC Name |
[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13-17(25-18(20-13)15-9-5-3-6-10-15)14(2)22-24-19(23)21-16-11-7-4-8-12-16/h3,5-6,9-10,16H,4,7-8,11-12H2,1-2H3,(H,21,23)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAAACRCFKRFIE-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)NC3CCCCC3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2546064.png)
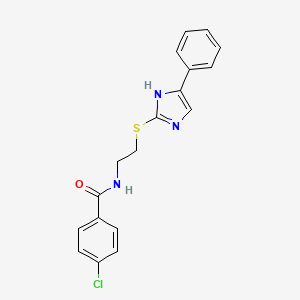
![Ethyl 2-[(2-fluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546067.png)
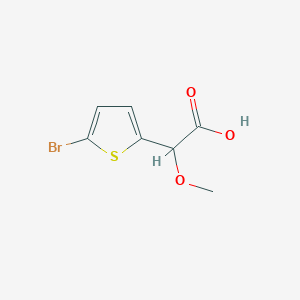
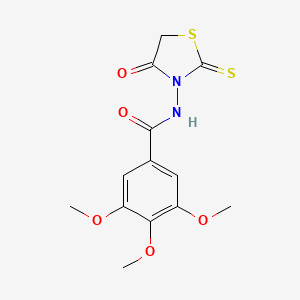
![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2546071.png)

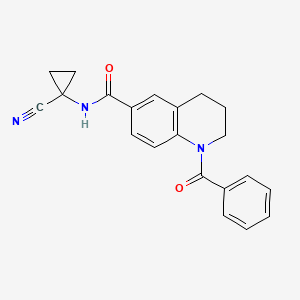
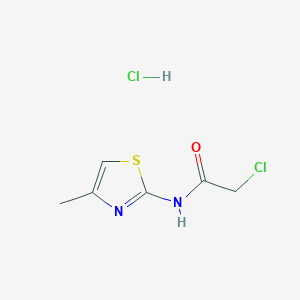
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate](/img/structure/B2546076.png)
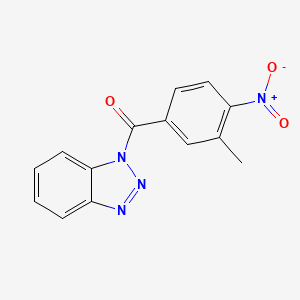
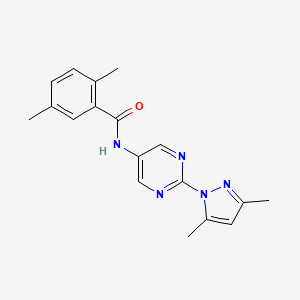
![4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2546079.png)
![3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546080.png)